molecular formula C18H22Cl2N2O B2410871 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide CAS No. 477973-00-5

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide

Cat. No. B2410871
CAS RN: 477973-00-5
M. Wt: 353.29
InChI Key: XIUUQDDNQOXQDC-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent, selective, and orally active CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.

Mechanism of Action

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a selective CB1 receptor antagonist. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, mood, appetite, and memory. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide blocks the activity of CB1 receptors, which results in a reduction in pain perception and drug-seeking behavior. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide does not affect CB2 receptors, which are primarily found in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide does not produce the psychoactive effects associated with other cannabinoids, such as THC.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a potent and selective CB1 receptor antagonist. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has a relatively short half-life, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major public health issue, and current treatments are often inadequate. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has shown promising results in animal models of chronic pain, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Finally, research is needed to determine the safety and efficacy of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide in humans, particularly in the context of its potential therapeutic applications.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide involves the reaction of 2,4-dichlorobenzonitrile with 1-octylamine to form the intermediate 3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. The synthesis is relatively simple and can be conducted on a large scale.

Scientific Research Applications

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of drug addiction, anxiety, and depression. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O/c1-2-3-4-5-6-7-10-22-18(23)15(13-21)11-14-8-9-16(19)12-17(14)20/h8-9,11-12H,2-7,10H2,1H3,(H,22,23)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUQDDNQOXQDC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide

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